molecular formula C8H5F2N B13925611 4-Amino-2,5-difluorophenylacetylene CAS No. 1233521-10-2

4-Amino-2,5-difluorophenylacetylene

Cat. No.: B13925611
CAS No.: 1233521-10-2
M. Wt: 153.13 g/mol
InChI Key: GBMBFEDAMSUJLD-UHFFFAOYSA-N
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Description

4-Amino-2,5-difluorophenylacetylene is an organic compound with the molecular formula C8H5F2N It is a derivative of phenylacetylene, where the phenyl ring is substituted with amino and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,5-difluorophenylacetylene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,5-difluorobenzaldehyde.

    Formation of Intermediate: The aldehyde group is converted to an alkyne group through a series of reactions, including the formation of an oxime and subsequent dehydration.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,5-difluorophenylacetylene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The amino and difluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alkenes and alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-2,5-difluorophenylacetylene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 4-Amino-2,5-difluorophenylacetylene involves its interaction with specific molecular targets. The amino and difluoro groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2,6-difluorophenylacetylene
  • 4-Amino-2,5-difluorobenzonitrile
  • 2,5-Difluorophenylacetylene

Uniqueness

4-Amino-2,5-difluorophenylacetylene is unique due to the specific positioning of the amino and difluoro groups on the phenyl ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

CAS No.

1233521-10-2

Molecular Formula

C8H5F2N

Molecular Weight

153.13 g/mol

IUPAC Name

4-ethynyl-2,5-difluoroaniline

InChI

InChI=1S/C8H5F2N/c1-2-5-3-7(10)8(11)4-6(5)9/h1,3-4H,11H2

InChI Key

GBMBFEDAMSUJLD-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=C(C=C1F)N)F

Origin of Product

United States

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